molecular formula C14H17NO3 B1278348 tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate CAS No. 174180-53-1

tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate

Cat. No. B1278348
CAS RN: 174180-53-1
M. Wt: 247.29 g/mol
InChI Key: RUYWVLLULLUPTR-UHFFFAOYSA-N
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Description

“tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate” is a chemical compound that is also known by several other names such as “tert-butyl 2-hydroxymethyl-1-indolinecarboxylate”, “1-t-butoxycarbonyl-2-hydroxymethylindoline”, “tert-butyl 2-hydroxymethyl-2,3-dihydroindole-1-carboxylate”, “1-boc-2,3-dihydro-2-hydroxymethyl-1h-indole”, “tert-butyl 2-hydroxymethyl indoline-1-carboxylate”, and "tert-butyl 2-hydroxymethyl-2,3-dihydro-1h-indole-1-carboxylate" .


Synthesis Analysis

The synthesis of this compound has been achieved through the reaction of L-TERT-butyl 2-methyl (2R)-piperazine-1, 2-dicarboxylate with lithium aluminium hydride in tetrahydrofuran at -40 - 20℃ . The reaction was stirred for 1 hour, then cooled to 0°C and quenched by sequential addition of water, sodium hydroxide, and then water again. The resulting slurry was filtered and concentrated in vacuo to give TERT-butyl (2R)-2-(hydroxymethyl) piperazine-1-carboxylate .

Scientific Research Applications

Synthesis of Novel Organic Compounds

Piperazine derivatives such as tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Biological Evaluation

The antibacterial and antifungal activities of both the compounds have been studied against several microorganisms, and were found to be moderately active .

Drug Discovery

Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

Protein Tagging

An interesting strategy to tag proteins with probes that can be observed with high sensitivity by NMR spectroscopy entails the use of tert-butyl groups .

Safety and Hazards

While specific safety and hazard information for “tert-butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate” was not found, it’s generally advisable to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition when handling similar chemical compounds .

properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-11(9-16)8-10-6-4-5-7-12(10)15/h4-8,16H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYWVLLULLUPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441802
Record name 2-HYDROXYMETHYL-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

174180-53-1
Record name 2-HYDROXYMETHYL-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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